molecular formula C18H24N2O5 B15241694 Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate CAS No. 1012057-25-8

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate

Cat. No.: B15241694
CAS No.: 1012057-25-8
M. Wt: 348.4 g/mol
InChI Key: LGJBBWIUNZYXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (CAS 1012057-25-8) is a synthetic organic compound with the molecular formula C18H24N2O5 . It features a 3,4-dihydroquinazolin-4-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule is characterized by a 7-methoxy substituent on the quinazolinone ring and an ethyl heptanoate chain linked via an ether bond at the 6-position . This molecular architecture suggests potential for investigation as a key synthetic intermediate or as a precursor in pharmaceutical research, particularly in the development of kinase inhibitors or other targeted therapies where the quinazolinone pharmacophore is prevalent . Researchers can utilize this compound for exploratory studies in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1012057-25-8

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 7-[(7-methoxy-4-oxo-3H-quinazolin-6-yl)oxy]heptanoate

InChI

InChI=1S/C18H24N2O5/c1-3-24-17(21)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)19-12-20-18(13)22/h10-12H,3-9H2,1-2H3,(H,19,20,22)

InChI Key

LGJBBWIUNZYXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-hydroxy-7-methoxy-4-oxoquinazoline.

    Acetylation: The starting material is acetylated using acetic anhydride and pyridine as a catalyst.

    Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and washing with water until neutral pH is achieved.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate is a synthetic compound with the molecular formula C18H24N2O5C_{18}H_{24}N_2O_5 and a molecular weight of 348.39 g/mol. It features a quinazoline moiety, commonly found in pharmacologically active substances, particularly in inhibitors targeting specific biological pathways. The compound includes an ethyl ester group and a heptanoate chain, which may contribute to its solubility and bioactivity.

This compound exhibits biological activity, notably as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). This inhibition is significant in cancer therapy as it can impede tumor growth and proliferation. Compounds with similar structures have demonstrated interactions with histone deacetylases (HDAC) and matrix metalloproteinases (MMPs), suggesting potential applications in cancer treatment and other diseases involving aberrant cell signaling pathways.

Potential Applications in Medicinal Chemistry

This compound may be a lead compound for designing more effective inhibitors or therapeutic agents targeting related pathways. Studies indicate that it can interact with various biological targets, inhibiting EGFR-TK activity and potentially interacting with HDACs and MMPs. These interactions suggest the compound may exert multifaceted effects in cellular environments, making it a candidate for further pharmacological study.

EGFR-TK Inhibition

The compound's ability to inhibit EGFR-TK is particularly relevant in cancers driven by aberrant EGFR signaling. By blocking this kinase, this compound can disrupt tumor growth.

Interactions with HDACs and MMPs

The interactions of this compound with HDACs and MMPs suggest potential applications beyond EGFR-TK inhibition. HDACs and MMPs are involved in various cellular processes, including cell signaling.

Structural Similarity and Unique Properties

This compound combines a quinazoline framework with an ethyl heptanoate side chain, allowing for pharmacological interactions not present in other compounds.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Quinazoline DerivativesQuinazoline ring systemsAnticancer properties
BenzodiazepinesFused benzene ringsAnxiolytic effects
FlavonoidsPhenolic structuresAntioxidant properties; involved in cell signaling

Mechanism of Action

The mechanism of action of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Gaps

  • Industrial Use: Unlike ethyl heptanoate, the target compound lacks documented roles in food or fragrance industries, likely due to its complex structure .

Biological Activity

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate is a synthetic compound with significant biological activity, particularly in the context of cancer therapy. This compound features a quinazoline moiety, which is often associated with various pharmacologically active substances. Its structure includes an ethyl ester group and a heptanoate chain, contributing to its potential solubility and bioactivity.

  • Molecular Formula: C18_{18}H24_{24}N2_{2}O5_{5}
  • Molecular Weight: 348.39 g/mol
  • CAS Number: 1012057-25-8

Synthesis

The synthesis of this compound typically involves the reaction of a precursor compound with ammonium formate in formamide at elevated temperatures. A common method involves:

  • Mixing the precursor (8.71 g, 23.7 mmol), ammonium formate (1.48 g, 23.7 mmol), and formamide (40 mL).
  • Heating at 180 °C for three hours.
  • Cooling and purifying the product, yielding high purity (99%) .

Inhibition of EGFR-TK

This compound has been identified as a potent inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). This inhibition is crucial in cancer therapy as it can impede tumor growth and proliferation. The compound's ability to disrupt EGFR signaling pathways positions it as a candidate for further pharmacological studies .

Interaction with Other Targets

In addition to its effects on EGFR-TK, this compound may also interact with histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). These interactions suggest that the compound could exert multi-faceted effects in cellular environments, potentially impacting various biological processes involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
Quinazoline DerivativesContain quinazoline ring systemsOften exhibit anticancer properties
BenzodiazepinesIncorporate fused benzene ringsKnown for anxiolytic effects
FlavonoidsCharacterized by phenolic structuresAntioxidant properties; involved in cell signaling

This compound's unique combination of the quinazoline framework with an ethyl heptanoate side chain allows for distinct pharmacological interactions not present in other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate?

  • Methodology : Multi-step synthesis typically involves coupling a quinazolinone core with a heptanoate sidechain. Key steps include:

  • Acetylation : Use acetic anhydride and pyridine to protect hydroxyl groups (e.g., as in for analogous compounds).
  • Chlorination : Phosphoryl chloride (POCl₃) under reflux to introduce reactive leaving groups (e.g., Cl) for subsequent nucleophilic substitution .
  • Etherification : Alkylation of the quinazolinone with ethyl 7-bromoheptanoate under basic conditions (e.g., K₂CO₃ in DMF).
    • Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can researchers confirm the structural integrity of this compound?

  • Advanced Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., HSQC, HMBC) to verify the quinazolinone core, methoxy group, and ester linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~363.14 g/mol based on analogs in ).
  • X-ray Crystallography : Use SHELX programs for single-crystal structure determination if suitable crystals are obtained .

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact ( ).
  • Work in a fume hood due to potential toxicity of intermediates (e.g., POCl₃, chlorinated byproducts) .
  • Dispose of waste via approved hazardous chemical protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., HER2-positive vs. EGFR-mutant) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic Stability : Test in vitro liver microsome assays to assess if ester hydrolysis alters activity (e.g., conversion to free acid form) .
  • Statistical Validation : Use dose-response curves (IC₅₀) with triplicate measurements and appropriate controls (e.g., gefitinib as a reference in kinase assays) .

Q. What methodologies are suitable for studying its mechanism of action as a kinase inhibitor?

  • Experimental Design :

  • Enzyme Assays : Measure inhibition of recombinant kinases (e.g., EGFR, HER2) using ADP-Glo™ or fluorescence polarization .
  • Cellular Pathways : Western blotting to assess phosphorylation of downstream targets (e.g., AKT, ERK) in cancer cell lines .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1M17 for EGFR) .

Q. How can Structure-Activity Relationship (SAR) studies be designed for analogs of this compound?

  • Approach :

  • Analog Synthesis : Modify the methoxy group (e.g., replace with Cl, OH) or vary the heptanoate chain length ( ).
  • Biological Screening : Test analogs against a panel of kinases or cancer cell lines to identify critical functional groups.
  • Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Hydrolysis : Incubate in PBS (pH 7.4) and monitor ester cleavage via LCMS. Consider prodrug strategies (e.g., pegylation) to enhance stability .
  • Oxidation : Expose to H₂O₂ or cytochrome P450 enzymes; identify degradation products using HRMS .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Method Development :

  • LCMS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification .
  • Validation Parameters : Assess linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) per ICH guidelines.

Tables for Key Data

Table 1 : Structural analogs and their similarity scores (adapted from )

Compound NameCAS NumberSimilarity ScoreKey Modification
4-Chloro-6,7-dimethoxyquinazoline27631-29-40.82Methoxy → Cl at position 4
Ethyl 4-chloroquinazoline-2-carboxylate34632-69-40.69Ester chain length variation

Table 2 : Reaction conditions for synthesis optimization ( )

StepReagents/ConditionsYield
AcetylationAcetic anhydride, pyridine, 100°C65-70%
ChlorinationPOCl₃, N,N-diethylaniline, 100°C80-85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.